CID 6327964
Description
CID 6327964 (PubChem Compound Identifier) is referenced in pharmacological studies investigating the synergistic enhancement of chemotherapeutic agents. Evidence from peer-reviewed literature indicates its association with studies on 5-fluoro-2'-deoxyuridine and guanosine-5'-monophosphate, where these compounds were shown to potentiate the antitumor activity of fluoropyrimidine derivatives in leukemia and mastocytoma models .
Properties
CAS No. |
22605-48-7 |
|---|---|
Molecular Formula |
C14H35ClGe3 |
Molecular Weight |
456.8 g/mol |
InChI |
InChI=1S/C6H15Ge.C4H10ClGe.C4H10Ge/c1-4-7(5-2)6-3;1-3-6(5)4-2;1-3-5-4-2/h4-6H2,1-3H3;3-4H2,1-2H3;3-4H2,1-2H3 |
InChI Key |
ZMKYCDDUHQMQES-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]CC.CC[Ge](CC)CC.CC[Ge](CC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 6327964 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and temperature control to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality of the compound. The industrial production process also emphasizes safety and environmental considerations, such as waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 6327964 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
CID 6327964 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 6327964 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological Synergy
Mechanistic Insights
- Guanosine/Inosine: These purine nucleosides enhance the intracellular availability of phosphorylated metabolites of 5'-DFUR, improving its incorporation into RNA/DNA and cytotoxic effects .
- GMP: As a phosphorylated derivative of guanosine, GMP may directly influence nucleotide pool balance, further sensitizing cancer cells to fluoropyrimidines .
Limitations in Available Data
While pharmacological interactions are well-characterized, the provided evidence lacks detailed structural, solubility, or logP data for this compound. For context, analogous compounds described in other studies (e.g., CAS 34743-49-2 in ) include parameters such as:
- Molecular weight : 151.21 g/mol
- LogPo/w : 1.8–2.04
- Solubility : 0.695–0.75 mg/mL . Such parameters are critical for understanding bioavailability and formulation but remain unspecified for this compound in the current evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
